molecular formula C20H24N2OS B11323645 2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide

2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide

Cat. No.: B11323645
M. Wt: 340.5 g/mol
InChI Key: LVQDZAKRVNULSR-UHFFFAOYSA-N
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Description

2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE is a complex organic compound that features an indole and thiophene moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives using acyl chlorides or anhydrides in the presence of a base . The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted indole-thiophene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . The thiophene ring may enhance its binding affinity and specificity .

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide

InChI

InChI=1S/C20H24N2OS/c1-4-14(5-2)20(23)22(3)19(18-11-8-12-24-18)16-13-21-17-10-7-6-9-15(16)17/h6-14,19,21H,4-5H2,1-3H3

InChI Key

LVQDZAKRVNULSR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(C)C(C1=CC=CS1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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